Faltan-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

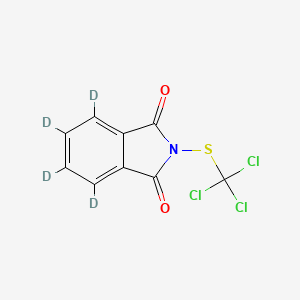

Structure

2D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOYBQGHSTUDB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Faltan-d4 and its chemical structure

This technical guide provides a comprehensive overview of Faltan-d4, a deuterated isotropic analog of the fungicide Folpet. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and relevant experimental protocols.

Introduction to this compound

This compound is the deuterium-labeled version of Faltan, the common trade name for the fungicide Folpet. Folpet is a broad-spectrum, non-systemic fungicide used to protect a variety of crops from fungal diseases. The incorporation of deuterium atoms in this compound makes it a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Folpet.

Chemical Structure and Properties

This compound is chemically known as 2-(trichloromethylthio)-1H-isoindole-1,3(2H)-dione-d4. The deuterium atoms are typically located on the benzene ring of the phthalimide group.

Table 1: Chemical and Physical Properties of this compound and Folpet

| Property | This compound | Folpet (Faltan) |

| Chemical Formula | C₉D₄Cl₃NO₂S | C₉H₄Cl₃NO₂S |

| Molecular Weight | 300.58 g/mol | 296.6 g/mol |

| CAS Number | 1327204-12-5 | 133-07-3 |

| Appearance | White to off-white solid | White crystals |

| SMILES | ClC(Cl)(Cl)SN1C(C2=C([2H])C([2H])=C([2H])C([2H])=C2C1=O)=O | C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone and methanol. | Insoluble in water |

Mechanism of Action

The fungicidal activity of Folpet, and by extension this compound, is attributed to its reaction with thiol groups present in the amino acids and enzymes of fungal cells. This interaction disrupts cellular respiration and other vital metabolic processes, ultimately leading to cell death.

The proposed mechanism involves the cleavage of the sulfur-nitrogen bond in the Folpet molecule. This reaction releases thiophosgene (CSCl₂), a highly reactive intermediate. Thiophosgene readily reacts with sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation.

Caption: Proposed mechanism of action of Folpet.

Metabolism

The metabolism of Folpet in biological systems proceeds through the hydrolysis of the trichloromethylthio group. The primary metabolites identified are phthalimide, phthalamic acid, and ultimately phthalic acid. These metabolites are generally considered to be less toxic than the parent compound.

Caption: Metabolic degradation pathway of Folpet.

Toxicology

The toxicological profile of Folpet has been studied in various animal models. The acute toxicity is generally considered to be low.

Table 2: Acute Toxicity of Folpet

| Species | Route | LD50 | Reference |

| Rat | Oral | >10,000 mg/kg | |

| Rabbit | Dermal | >22,600 mg/kg |

Experimental Protocols

Synthesis of this compound (General Approach)

A detailed, publicly available protocol for the synthesis of this compound is not readily found. However, a general approach for the synthesis of deuterated compounds involves the use of a deuterated precursor. In the case of this compound, this would likely involve the synthesis of deuterated phthalimide, followed by a reaction with perchloromethyl mercaptan.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Method for Folpet Quantification using this compound as Internal Standard

This protocol outlines a general method for the quantification of Folpet in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of the sample with 10 mL of water.

-

Add 10 mL of acetonitrile and 100 µL of this compound internal standard solution (1 µg/mL).

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).

-

Centrifuge, and filter the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Folpet: Monitor appropriate precursor and product ion transitions.

-

This compound: Monitor the corresponding mass-shifted transitions.

-

3. Method Validation

-

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 80-120%, and precision (relative standard deviation, RSD) should be <15%.

Table 3: Representative LC-MS/MS Method Validation Parameters

| Parameter | Specification |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of the fungicide Folpet. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation, leading to more reliable data. Understanding the chemical properties, mechanism of action, and metabolism of Folpet is crucial for interpreting the results of studies utilizing this compound. The provided experimental protocols offer a foundation for the synthesis and analysis of this important labeled compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Folpet-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folpet-d4 is the deuterated analog of Folpet, a broad-spectrum phthalimide fungicide used to control a variety of fungal diseases on crops. The incorporation of deuterium atoms into the Folpet structure makes it a valuable tool in analytical and metabolic studies. Its primary application is as an internal standard for the quantification of Folpet residues in various matrices, providing higher accuracy and precision in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the physical and chemical properties of Folpet-d4, its metabolic fate, and relevant experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of Folpet-d4 are largely comparable to those of its non-deuterated counterpart, Folpet. The primary difference lies in its molecular weight due to the presence of four deuterium atoms.

Table 1: General and Physical Properties of Folpet-d4

| Property | Value | Reference |

| Chemical Name | N-(trichloromethylthio)phthalimide-d4 | [1] |

| Synonyms | 2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione-d4 | [1] |

| CAS Number | 1327204-12-5 | [2] |

| Molecular Formula | C₉D₄Cl₃NO₂S | [3] |

| Molecular Weight | 300.58 g/mol | [2][3] |

| Appearance | White to off-white solid (assumed from Folpet) | [4] |

| Melting Point | ~177 °C (assumed from Folpet) | [4] |

| Boiling Point | Decomposes before boiling (assumed from Folpet) | [5] |

| Vapor Pressure | <1.3 x 10⁻⁹ mbar at 20 °C (for Folpet) | [6] |

Table 2: Solubility Data of Folpet (as a proxy for Folpet-d4)

| Solvent | Solubility | Temperature | Reference |

| Water | 0.8 mg/L | 25 °C | [7] |

| Acetone | 34,000 mg/L | 20 °C | [5] |

| Chloroform | 87,000 mg/100 mL | 20 °C | [6] |

| Benzene | 22,000 mg/100 mL | 20 °C | [6] |

| Isopropanol | 12,500 mg/100 mL | 20 °C | [6] |

Table 3: Stability of Folpet (as a proxy for Folpet-d4)

| Condition | Stability | Reference |

| Hydrolysis Half-life (DT₅₀) at 25 °C | ||

| pH 4 | 115 days | [8] |

| pH 7 | 56.7 hours | [8] |

| pH 9 | 1.1 hours | [8] |

| General | Stable in the dry state. Rapidly hydrolyzed in concentrated alkalis and at elevated temperatures. | [5] |

Metabolic Pathway

The metabolic degradation of Folpet, and by extension Folpet-d4, proceeds primarily through the cleavage of the nitrogen-sulfur (N-S) bond. This initial step is a non-enzymatic reaction that can be enhanced in the presence of thiol-containing compounds. The metabolic pathway does not significantly differ between plants and animals.

The primary metabolites are phthalimide-d4 and a reactive thiophosgene intermediate. Phthalimide-d4 can be further hydrolyzed to phthalamic acid-d4 and subsequently to phthalic acid-d4. The thiophosgene intermediate is highly reactive and is rapidly detoxified.

Caption: Metabolic pathway of Folpet-d4.

Experimental Protocols

Synthesis of Folpet-d4

The synthesis of Folpet-d4 can be adapted from the established methods for synthesizing Folpet, with the key modification being the use of deuterated starting materials. A common industrial synthesis of Folpet involves the reaction of phthalimide with trichloromethanesulfenyl chloride. For Folpet-d4, phthalimide-d4 would be the required starting material. Phthalimide-d4 can be prepared by the reaction of phthalic anhydride-d4 with ammonia.

A representative, non-optimized laboratory-scale synthesis protocol is as follows:

-

Synthesis of Phthalimide-d4:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride-d4 (1 equivalent) with an excess of a suitable ammonia source (e.g., urea or ammonium carbonate).

-

Heat the mixture under controlled conditions (e.g., 150-200 °C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Allow the reaction mixture to cool, and then purify the crude phthalimide-d4 by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Synthesis of Folpet-d4:

-

Dissolve the purified phthalimide-d4 (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add trichloromethanesulfenyl chloride (1 equivalent) to the cooled solution with stirring.

-

Allow the reaction to proceed at low temperature for several hours, monitoring its progress by TLC or GC-MS.

-

After completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude Folpet-d4 by column chromatography or recrystallization to yield the final product.

-

Caption: General workflow for the synthesis of Folpet-d4.

Analytical Method using Folpet-d4 as an Internal Standard

Folpet-d4 is commonly used as an internal standard for the quantification of Folpet in environmental and biological samples. The following is a generalized experimental protocol for sample preparation and analysis using LC-MS/MS.

1. Sample Preparation (QuEChERS Method)

-

Extraction:

-

Weigh a homogenized sample (e.g., 10 g of fruit or vegetable) into a 50 mL centrifuge tube.

-

Add a known amount of Folpet-d4 internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Take an aliquot of the cleaned extract for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Folpet and Folpet-d4 are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Folpet | [Value] | [Value] | [Value] |

| Folpet-d4 | [Value+4] | [Value] | [Value] |

Note: The exact m/z values will depend on the ionization mode and adduct formation.

-

Quantification: The concentration of Folpet in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Folpet-d4) against a calibration curve prepared with known concentrations of Folpet and a constant concentration of Folpet-d4.

Caption: Experimental workflow for Folpet analysis using Folpet-d4.

References

Faltan-d4: An Overview of its Chemical Properties

Faltan-d4, a deuterated analog of the fungicide Faltan (also known as Folpet), is primarily utilized as an internal standard in analytical and research settings for the quantification of its non-deuterated counterpart. This guide provides its key chemical identifiers.

Chemical Identity and Properties

The fundamental chemical information for this compound is detailed below, providing researchers with essential data for its application.

| Identifier | Value | Reference |

| CAS Number | 1327204-12-5 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 300.58 g/mol | [1][2][3][4][5][6][8] |

| Molecular Formula | C₉D₄Cl₃NO₂S | [6] |

| Synonyms | Folpet-d4, 2-(Trichloromethylsulfanyl)isoindole-d4-1,3-dione, N-(Trichloromethylthio)phthalimide-d4 | [2][3] |

General Experimental Workflow for Detection

While specific experimental protocols for this compound are application-dependent, a general workflow for its use as an internal standard in chromatography-mass spectrometry (GC-MS or LC-MS) is outlined below. This process is typical for the quantification of pesticides in various matrices.

Due to the specific nature of this compound as a deuterated internal standard, detailed signaling pathway information is not applicable. Its primary role is in analytical chemistry rather than as a biologically active agent in experimental systems. The mechanism of action of its non-deuterated counterpart, Faltan, involves the inhibition of fungal growth through non-specific thiol reactivity.

References

- 1. Folpet-d4 | CAS 1327204-12-5 | LGC Standards [lgcstandards.com]

- 2. Folpet-d4 PESTANAL , analytical standard 1327204-12-5 [sigmaaldrich.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Folpet-d4 | CAS 1327204-12-5 | LGC Standards [lgcstandards.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Folpet D4 | CAS 1327204-12-5 | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

The Gold Standard: A Technical Guide to the Use of Deuterated Internal Standards in Mass Spectrometry, Featuring Faltan-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount for reliable analytical data. This technical guide delves into the critical role of deuterated internal standards in ensuring the robustness and reproducibility of quantitative assays. While the principles discussed are broadly applicable, this paper will use Faltan-d4 as a central example to illustrate the core concepts, experimental protocols, and best practices for leveraging these powerful analytical tools in research, clinical diagnostics, and drug development.

An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte.[1] The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte of interest.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are frequently employed for this purpose.[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical workflow, from sample preparation to detection.[2] This co-elution and similar ionization response are crucial for compensating for variations in extraction efficiency, injection volume, and matrix effects that can compromise quantitative accuracy.[1][3]

Core Principles: The "Why" of Using this compound

The fundamental advantage of using a deuterated internal standard like this compound is its ability to correct for analytical variability.[2] By introducing a known quantity of the deuterated standard into every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2][4] This ratiometric approach effectively normalizes for variations that might occur during the analytical process.

Key Advantages of Using a Deuterated Internal Standard:

-

Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.[3]

-

Correction for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. A deuterated internal standard, added at the outset, accounts for these losses.[1]

-

Improved Precision and Accuracy: By mitigating the effects of experimental variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative results.[5]

-

Robustness of the Assay: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.[1]

Experimental Protocol: A General Workflow for this compound Analysis

The following is a generalized experimental protocol for the quantitative analysis of an analyte using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should be optimized for the specific analyte and matrix being investigated.

Materials and Reagents

-

Analyte of interest and this compound internal standard

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Sample matrix (e.g., plasma, urine, tissue homogenate)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation

-

Spiking: To a known volume or weight of the sample, calibrator, or quality control, add a precise amount of the this compound internal standard solution.

-

Extraction: Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix. For example, a protein precipitation might involve adding a cold organic solvent like acetonitrile or methanol containing the internal standard.

-

Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the initial mobile phase of the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][6] This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Illustrative LC-MS/MS Parameters for an Analyte and its d4-Internal Standard:

| Parameter | Analyte | This compound (Internal Standard) |

| Ionization Mode | Positive or Negative ESI | Positive or Negative ESI |

| Precursor Ion (m/z) | [M+H]+ or [M-H]- | [M+4+H]+ or [M+4-H]- |

| Product Ion (m/z) | Specific fragment ion | Corresponding specific fragment ion |

| Collision Energy (eV) | Optimized for analyte | Optimized for internal standard |

| Cone Voltage (V) | Optimized for analyte | Optimized for internal standard |

Note: The precursor ion for the d4-internal standard will be 4 mass units higher than the analyte, assuming four deuterium atoms have been incorporated.

Data Analysis

The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Visualization of Key Processes

Logical Workflow for Method Development

The following diagram illustrates the logical steps involved in developing a quantitative mass spectrometry method using a deuterated internal standard.

Role of this compound in the Analytical Workflow

This diagram illustrates how the internal standard is utilized throughout the analytical process to ensure accurate quantification.

Quantitative Data Summary

When developing a quantitative method, it is crucial to validate the performance of the assay. The following table summarizes typical validation parameters that should be assessed.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within 20% |

| Precision (%CV) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within-run and between-run accuracy should be within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Assessed to ensure it is compensated for by the internal standard |

Conclusion

Deuterated internal standards like this compound are indispensable tools in modern mass spectrometry for achieving reliable and reproducible quantitative results.[2] By co-eluting with the analyte of interest and exhibiting similar behavior during sample preparation and ionization, they effectively compensate for a wide range of analytical variabilities.[1] The implementation of a well-characterized deuterated internal standard, coupled with a validated LC-MS/MS method, provides the foundation for high-quality quantitative data in diverse applications, from preclinical drug metabolism studies to large-scale clinical biomarker validation.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. scispace.com [scispace.com]

- 6. Strategies for large-scale targeted metabolomics quantification by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetic Isotope Effect of Faltan-d4 (Folpet-d4)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Faltan (Folpet) and the Kinetic Isotope Effect

Faltan, chemically known as N-(trichloromethylthio)phthalimide, is a broad-spectrum, non-systemic fungicide. Its mode of action is believed to involve the inhibition of spore germination and fungal growth through covalent modification of sulfhydryl groups in essential fungal enzymes. The trichloromethylthio (-SCCl3) moiety is highly reactive and is central to its biological activity.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of Faltan-d4, the replacement of four hydrogen atoms on the phthalimide ring with deuterium (d4) can provide insights into reactions involving the cleavage of C-H bonds. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE may be observed when the isotopic substitution is at a position adjacent to the reacting center.

Potential Metabolic Pathways and Reactions for KIE Studies

The metabolism of Folpet primarily involves the cleavage of the S-N bond, releasing phthalimide and a reactive thiophosgene intermediate from the trichloromethylthio group. While the primary site of metabolic cleavage does not directly involve the C-H bonds on the phthalimide ring, secondary metabolic transformations of the phthalimide moiety could potentially exhibit a kinetic isotope effect.

Hypothetical Reaction for KIE Observation:

Hydroxylation of the aromatic ring of the phthalimide metabolite would be a likely reaction to exhibit a primary kinetic isotope effect. This reaction is often catalyzed by cytochrome P450 enzymes.

-

Reaction: Phthalimide → Hydroxyphthalimide

-

Rate-determining step: C-H bond cleavage on the aromatic ring.

-

Expected KIE: The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for the deuterated compound (kH/kD > 1).

A diagram illustrating the logical workflow for investigating the KIE of this compound is presented below.

Caption: Experimental workflow for determining the kinetic isotope effect of this compound.

Detailed Experimental Protocols

The following are hypothetical, yet standard, protocols for conducting a study on the kinetic isotope effect of this compound.

3.1. Synthesis of this compound

-

Objective: To synthesize this compound from commercially available deuterated starting materials.

-

Starting Material: Phthalic-d4 anhydride.

-

Procedure:

-

Phthalic-d4 anhydride is reacted with ammonia to form phthalimide-d4.

-

Phthalimide-d4 is then reacted with perchloromethyl mercaptan (ClSCCl3) in the presence of a base (e.g., sodium hydroxide) to yield this compound (N-(trichloromethylthio)phthalimide-d4).

-

The product is purified by recrystallization and its identity and isotopic purity confirmed by NMR and mass spectrometry.

-

3.2. In Vitro Metabolism Studies

-

Objective: To measure the rate of metabolism of Faltan and this compound in a controlled environment.

-

System: Human liver microsomes (or a specific cytochrome P450 isozyme).

-

Protocol:

-

Prepare incubation mixtures containing liver microsomes, a NADPH-generating system, and either Faltan or this compound at various concentrations.

-

Initiate the reaction by adding the substrate (Faltan or this compound).

-

Incubate at 37°C for a specified time course.

-

Quench the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant for analysis.

-

3.3. Analytical Method for Metabolite Quantification

-

Objective: To quantify the formation of metabolites over time.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Procedure:

-

Separate the parent compound and its metabolites using reverse-phase HPLC.

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Develop specific MRM transitions for the parent compounds (Faltan and this compound) and their expected metabolites (e.g., hydroxy-Faltan and hydroxy-Faltan-d4).

-

Construct calibration curves using authentic standards to determine the concentration of the metabolites.

-

Data Presentation and Interpretation

The quantitative data from these experiments would be summarized to calculate the KIE.

Table 1: Hypothetical Kinetic Parameters for Faltan and this compound Metabolism

| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Vmax/Km (µL/min/mg protein) |

| Faltan (light) | 100 | 10 | 10 |

| This compound (heavy) | 50 | 10 | 5 |

Table 2: Calculation of the Kinetic Isotope Effect

| Parameter | Value |

| kH (Vmax/Km for Faltan) | 10 |

| kD (Vmax/Km for this compound) | 5 |

| KIE (kH/kD) | 2.0 |

A KIE value of 2.0 would indicate that the C-H bond is broken in the rate-determining step of the reaction and that deuteration has a significant effect on the reaction rate.

The potential signaling pathway affected by Faltan's reactivity with thiol groups is visualized below.

Caption: Proposed mechanism of action of Faltan (Folpet) via thiol reactivity.

Conclusion

The use of this compound as a tool to investigate the kinetic isotope effect provides a powerful method for elucidating the mechanisms of its metabolism and reactivity. While direct experimental data on the KIE of this compound is not currently prevalent in public literature, the established principles of KIE studies and the known biochemistry of Faltan allow for the formulation of robust experimental designs. The methodologies and theoretical framework presented in this guide offer a solid foundation for researchers and professionals in drug development and toxicology to explore the intricate details of Faltan's biological interactions. Such studies are crucial for a deeper understanding of its efficacy as a fungicide and for a comprehensive assessment of its safety profile.

Faltan-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Faltan-d4. As specific, comprehensive stability studies on the deuterated form are not extensively available in public literature, this document synthesizes data from its non-deuterated parent compound, Folpet, to infer the stability profile of this compound. The deuterated analog is expected to exhibit similar chemical stability. This guide also includes recommended storage conditions based on available supplier data for this compound and detailed experimental protocols for stability-indicating analyses based on methods validated for Folpet.

Overview of this compound

This compound is the deuterated form of Faltan (Folpet), a broad-spectrum phthalimide fungicide. The incorporation of deuterium atoms provides a stable, heavier isotope useful as an internal standard in quantitative mass spectrometry-based analytical methods. Its chemical behavior and, by extension, its stability, are anticipated to be nearly identical to that of Folpet.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended to ensure its long-term stability.[1]

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

It is also recommended to keep the compound in a tightly sealed container and in a dry environment. While stable at room temperature for short periods, such as during shipping, adherence to the recommended long-term storage conditions is critical for preserving its purity and analytical performance.

Chemical Stability and Degradation Pathways

This compound, like its parent compound Folpet, is susceptible to degradation, primarily through hydrolysis. The stability is significantly influenced by pH. Folpet is stable in a dry state but hydrolyzes slowly in water at room temperature and more rapidly at elevated temperatures or in alkaline conditions.[2]

Hydrolysis

Hydrolysis is the principal degradation pathway for Folpet and, by extension, this compound. The reaction involves the cleavage of the N-S bond, leading to the formation of phthalimide and thiophosgene. Phthalimide is then further hydrolyzed to phthalamic acid, which in turn hydrolyzes to phthalic acid.[3][4]

The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

Table of Folpet Hydrolysis Half-Life at 25°C

| pH | Half-Life (DT50) | Reference |

| 3 | - | [5] |

| 5 | 2.6 hours | [6][7] |

| 7 | 1.1 hours | [6][7] |

| 9 | 67 seconds (1.1 minutes) | [6][7] |

Degradation in Soil

In soil, Folpet undergoes degradation under both aerobic and anaerobic conditions. The primary degradation product is phthalimide, which is further mineralized to carbon dioxide.

Table of Folpet Degradation in Soil

| Condition | Half-Life (DT50) | Major Degradation Products | Reference |

| Aerobic (first 14 days) | 4.3 days | Phthalimide, Phthalic acid, CO2 | [6] |

| Aerobic (14-365 days) | 167 days | Phthalimide, Phthalic acid, CO2 | [6] |

| Anaerobic | 15 days | Phthalimide, Phthalic acid | [6] |

Photolysis and Atmospheric Degradation

Direct photolysis in aqueous solutions is not considered a major degradation pathway for Folpet, as hydrolysis is a more rapid process.[6] However, in the atmosphere, Folpet is expected to be degraded by reacting with photochemically produced hydroxyl (OH) and nitrate (NO3) radicals.[5][8][9]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway of this compound (based on Folpet).

Experimental Protocols for Stability Testing

To assess the stability of this compound and quantify its degradation products, validated analytical methods are essential. The following protocols are based on established methods for Folpet analysis.[1][7][10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Folpet and its primary degradant, phthalimide, is reverse-phase HPLC with UV detection.[11]

Experimental Workflow for HPLC Analysis

HPLC Parameters (Example)

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/water gradient

-

Detector: UV detector

-

Analytes: this compound and its degradation products (e.g., phthalimide-d4)

Gas Chromatography (GC) Based Methods

Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used, particularly for the analysis of the parent compound. However, Folpet is thermally labile and can degrade to phthalimide in the GC injector, which requires careful method development and consideration.[7] The use of an internal standard, such as this compound itself in the analysis of Folpet, is crucial to correct for analytical variability.

Considerations for GC Methods

-

Injector Temperature: Must be optimized to minimize thermal degradation.

-

Derivatization: May be necessary for certain degradation products.

-

Matrix Effects: Can be significant and should be addressed, for example, by using matrix-matched calibration standards.

Summary

While specific stability data for this compound is limited, a comprehensive understanding of its stability can be derived from the extensive data available for its non-deuterated analog, Folpet. This compound is expected to be stable when stored under the recommended conditions: frozen, protected from light, and in a dry environment. The primary degradation pathway is hydrolysis, which is significantly accelerated by alkaline conditions. For researchers and drug development professionals, it is imperative to use validated stability-indicating analytical methods, such as HPLC, to monitor the integrity of this compound and its solutions over time, especially when used as an internal standard in quantitative assays.

References

- 1. fao.org [fao.org]

- 2. 161. Folpet (FAO/PL:1969/M/17/1) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Peer review of the pesticide risk assessment of the active substance folpet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folpet | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. researchgate.net [researchgate.net]

- 9. Atmospheric oxidation of Folpet initiated by OH radicals, NO3 radicals, and O3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. In vitro Detection of Folpet and Its Degradation to Phthalimide in Aqueous Solutions and in Yeast Suspensions | American Journal of Enology and Viticulture [ajevonline.org]

An In-depth Technical Guide to the Safe Handling and Use of Folpet-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and relevant experimental protocols for Folpet-d4, a deuterated analog of the fungicide Folpet. This document is intended for use by professionals in research and development who require detailed technical information for the safe and effective use of this compound.

Chemical and Physical Properties

Folpet-d4 is a deuterated form of Folpet, a phthalimide-based fungicide. The deuteration makes it a suitable internal standard for quantitative analysis by mass spectrometry.

| Property | Value | References |

| Synonyms | 2-(Trichloromethylsulfanyl)isoindole-d4-1,3-dione, N-(Trichloromethylthio)phthalimide-d4 | |

| CAS Number | 1327204-12-5 | |

| Molecular Formula | C₉D₄Cl₃NO₂S | |

| Molecular Weight | 300.58 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetone and toluene. | [1][2] |

Safety and Hazard Information

Folpet-d4 should be handled with care, following established laboratory safety protocols. The primary hazards are outlined below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Carcinogenicity | 2 | H351: Suspected of causing cancer. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Folpet-d4. The following PPE is recommended:

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |

| Body Protection | Laboratory coat | Standard |

| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator. |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or a rash develops, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Handling, Storage, and Disposal

-

Handling : Avoid contact with skin and eyes. Avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological effects of Folpet and the analytical use of Folpet-d4.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of Folpet on a cell line of interest.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

Folpet stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of Folpet in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Folpet. Include a vehicle control (medium with the same concentration of solvent as the highest Folpet concentration) and a blank control (medium only).

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest treated with Folpet

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation : Induce apoptosis in your target cells by treating them with appropriate concentrations of Folpet for a specified time. Include untreated cells as a negative control.

-

Cell Harvesting : Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay measures the level of intracellular ROS, a key indicator of oxidative stress.

Materials:

-

Cell line of interest

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding : Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with various concentrations of Folpet for the desired time. Include an untreated control and a positive control (e.g., H₂O₂).

-

DCFH-DA Loading : Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of a 10-20 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well.

-

Incubation : Incubate the plate at 37°C for 30 minutes in the dark.

-

Washing : Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement : Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Data Analysis : Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in ROS production.

Use of Folpet-d4 as an Internal Standard for Quantitative Analysis

This protocol outlines the general workflow for using Folpet-d4 as an internal standard in a quantitative LC-MS/MS method.[3][4]

Materials:

-

Folpet-d4 analytical standard

-

Folpet analytical standard

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and precision pipettes

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions :

-

Accurately weigh a known amount of Folpet-d4 and dissolve it in a high-purity solvent in a volumetric flask to prepare a primary stock solution (e.g., 1 mg/mL).

-

Similarly, prepare a primary stock solution of non-deuterated Folpet.

-

-

Preparation of Working Solutions :

-

Prepare a working internal standard solution by diluting the Folpet-d4 primary stock solution to a fixed concentration (e.g., 1 µg/mL).

-

Prepare a series of calibration standards by serially diluting the Folpet primary stock solution and spiking each standard with the same fixed concentration of the Folpet-d4 working internal standard solution.

-

-

Sample Preparation :

-

To each unknown sample, add a precise volume of the Folpet-d4 working internal standard solution at the beginning of the sample preparation process (e.g., extraction).

-

Perform the necessary sample extraction and clean-up procedures.

-

-

LC-MS/MS Analysis :

-

Analyze the prepared calibration standards and samples by LC-MS/MS.

-

Monitor at least two specific precursor-to-product ion transitions (MRMs) for both Folpet and Folpet-d4.

-

-

Data Analysis :

-

Construct a calibration curve by plotting the ratio of the peak area of Folpet to the peak area of Folpet-d4 against the concentration of Folpet for the calibration standards.

-

Determine the concentration of Folpet in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Folpet-Induced Cytotoxicity

Folpet is known to induce cytotoxicity through the generation of oxidative stress. This can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which are involved in promoting apoptosis. Concurrently, the pro-survival ERK pathway may be affected.

Caption: Proposed MAPK signaling pathway for Folpet-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of Folpet-d4 in a research laboratory.

Caption: General workflow for in vitro cytotoxicity assessment of Folpet-d4.

Logical Relationship for Safe Handling

This diagram outlines the logical steps for ensuring the safe handling of Folpet-d4 in a laboratory setting.

Caption: Logical workflow for the safe handling of Folpet-d4.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for Quantitative Analysis Using a Deuterated Internal Standard

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis. A key element in developing robust and reliable LC-MS/MS methods is the use of an appropriate internal standard (ISTD). Stable isotope-labeled internal standards, such as deuterated analogs (e.g., Analyte-d4), are considered the gold standard for quantitative mass spectrometry.[1][2][3] This is because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[4] The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for analyte losses during sample processing and variations in instrument response, a technique known as isotope dilution mass spectrometry (IDMS).[3][4]

This application note details a generalized yet comprehensive protocol for the development of an LC-MS/MS method utilizing a deuterated internal standard for the accurate quantification of a target analyte in a biological matrix. While the specific compound "Faltan-d4" was not identified in literature searches, the principles and procedures outlined here are broadly applicable to a wide range of deuterated internal standards.

Experimental Protocols

1. Materials and Reagents

-

Standards: Analyte (analytical standard, >98% purity) and Analyte-d4 (internal standard, >98% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.

-

Mobile Phase Additives: Formic acid (LC-MS grade) or ammonium formate (LC-MS grade).

-

Biological Matrix: Blank human plasma, serum, or other relevant biological fluid.

-

Solid-Phase Extraction (SPE) Cartridges: Appropriate chemistry for the analyte of interest (e.g., C18).

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and Analyte-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable organic solvent like methanol or acetonitrile. Store these solutions at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Prepare intermediate standard solutions by diluting the primary stock solutions with the same solvent.

-

Working Standard Solutions: A series of calibration curve (CC) standards and quality control (QC) samples should be prepared by spiking the intermediate standard solution of the analyte into the blank biological matrix.[5] A constant amount of the Analyte-d4 intermediate solution is added to all CC, QC, and unknown samples.

3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Fortification: To 500 µL of the biological matrix sample (blank, CC, QC, or unknown), add a predetermined amount of the Analyte-d4 working solution.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the fortified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of an appropriate aqueous solution to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 200 µL) of the initial mobile phase.[6]

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[4]

-

Mobile Phase A: 0.1% Formic acid in water.[4]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

-

Flow Rate: 0.4 mL/min.[7]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analyte, holds for a short period, and then returns to the initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.[8]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Scan Type: Multiple Reaction Monitoring (MRM).[9]

-

Ion Source Parameters: Optimized for the specific instrument and analyte, including parameters like ion spray voltage, temperature, and gas flows.[7]

-

MRM Transitions: At least two transitions (one for quantification and one for qualification) should be optimized for both the analyte and the deuterated internal standard.

-

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in clear and concise tables.

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Analyte | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Analyte-d4 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Calibration Curve Summary

| Concentration (ng/mL) | Mean Response Ratio (Analyte/ISTD) | Accuracy (%) | Precision (%CV) |

| LLOQ | [Insert Value] | [Insert Value] | [Insert Value] |

| Low | [Insert Value] | [Insert Value] | [Insert Value] |

| Mid | [Insert Value] | [Insert Value] | [Insert Value] |

| High | [Insert Value] | [Insert Value] | [Insert Value] |

| ULOQ | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Quality Control Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Mid QC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| High QC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 9. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Folpet in Environmental Samples using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folpet is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, there is a growing concern about its potential contamination of environmental compartments such as soil and water. Consequently, robust and sensitive analytical methods are required for the accurate quantification of Folpet residues to assess environmental exposure and ensure regulatory compliance.

This application note describes a detailed protocol for the quantitative analysis of Folpet in soil and water samples using an isotope dilution technique with Folpet-d4 as an internal standard. The use of an isotopically labeled internal standard is critical for compensating for potential matrix effects and procedural losses during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This methodology employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred to mitigate the thermal degradation of Folpet that can occur in the hot injector of a GC system.[2][3]

Principle of Isotope Dilution

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Folpet-d4) to the sample at the beginning of the analytical process. Folpet-d4 is chemically identical to Folpet but has a different mass due to the replacement of four hydrogen atoms with deuterium. As the internal standard and the native analyte behave identically during extraction, cleanup, and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the analyte concentration, irrespective of sample loss or matrix-induced signal suppression or enhancement.

Caption: Isotope dilution workflow for Folpet analysis.

Experimental Protocols

Materials and Reagents

-

Folpet analytical standard (≥98% purity)

-

Folpet-d4 internal standard (≥98% purity, deuterated on the phthalimide ring)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous, analytical grade)

-

Sodium chloride (analytical grade)

-

Trisodium citrate dihydrate (analytical grade)

-

Disodium hydrogen citrate sesquihydrate (analytical grade)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for soil samples with high pigment content)

-

Ultrapure water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE cleanup

-

Syringe filters (0.22 µm, PTFE)

Sample Preparation: Modified QuEChERS Protocol

-

To a 50 mL polypropylene centrifuge tube, add 10 mL of the water sample.

-

Spike the sample with the Folpet-d4 internal standard solution to achieve a final concentration of 50 µg/L.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

-

Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.

-

Spike the sample with the Folpet-d4 internal standard solution to achieve a final concentration of 50 µg/kg.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Add the QuEChERS extraction salts as described for water samples.

-

Cap the tube tightly and shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the cleaned extract, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial for analysis.

Caption: QuEChERS sample preparation workflow.

Instrumental Analysis

-

Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Folpet | 313.9 | 147.0 | 104.0 |

| Folpet-d4 | 317.9 | 151.0 | 108.0 |

-

Chromatographic Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector: Pulsed Splitless, 250°C

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Oven Program: Start at 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min).

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

MRM Transitions: [4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Folpet | 259.9 | 130.0 | 95.0 |

| Folpet-d4 | 263.9 | 134.0 | 99.0 |

Data Presentation

The following tables summarize representative quantitative data for the analysis of Folpet in environmental samples using the described methods. This data is compiled from various sources and serves as an example of expected method performance.

Table 1: Method Validation Parameters

| Parameter | Water (LC-MS/MS) | Soil (GC-MS/MS) |

| Linearity Range | 0.1 - 100 µg/L | 1 - 500 µg/kg |

| Correlation Coefficient (r²) | >0.995 | >0.99 |

| Limit of Detection (LOD) | 0.03 µg/L | 0.3 µg/kg |

| Limit of Quantification (LOQ) | 0.1 µg/L | 1 µg/kg |

Table 2: Accuracy and Precision (Recovery and RSD)

| Matrix | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Water | 0.1 µg/L (LOQ) | 95 | 8 |

| 1.0 µg/L | 98 | 5 | |

| 10 µg/L | 102 | 4 | |

| Soil | 1 µg/kg (LOQ) | 92 | 11 |

| 10 µg/kg | 96 | 7 | |

| 100 µg/kg | 99 | 6 |

Conclusion

The described analytical methodology, combining a modified QuEChERS extraction with isotope dilution LC-MS/MS or GC-MS/MS, provides a robust, accurate, and sensitive approach for the quantification of Folpet in environmental water and soil samples. The use of Folpet-d4 as an internal standard is crucial for mitigating matrix effects and ensuring reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and risk assessment of pesticides. The provided protocols and performance data demonstrate the suitability of this method for routine analysis in a regulatory or research setting.

References

Application Note: Faltan-d4 for Enhanced Pesticide Residue Analysis in Diverse Food Matrices

Abstract

This application note provides a comprehensive overview and detailed protocols for the use of Faltan-d4 (Folpet-d4) as an isotopically labeled internal standard (ILIS) for the quantitative analysis of the fungicide Folpet in various food matrices. The use of this compound is critical for correcting analytical variability, including matrix effects and procedural losses during sample preparation and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.

Introduction

Folpet, a broad-spectrum phthalimide fungicide, is widely used in agriculture to protect crops from fungal diseases.[4] However, its residues in food products are a significant concern for consumer health and are therefore strictly regulated. The analysis of Folpet presents considerable challenges due to its instability and susceptibility to degradation into metabolites such as phthalimide (PI) during sample processing and analysis, particularly with GC-based methods.[3][5]

To ensure accurate and reliable quantification of Folpet residues, the use of a stable isotope-labeled internal standard is highly recommended.[2][6] this compound, the deuterated analog of Folpet, serves as an ideal internal standard because it shares nearly identical physicochemical properties with the parent compound, allowing it to co-elute and experience similar ionization and matrix effects.[2] By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any losses of Folpet during extraction, cleanup, and injection can be effectively compensated for, leading to more accurate and precise results.[3] This technique is a cornerstone of robust analytical methods for monitoring compliance with Maximum Residue Limits (MRLs) set by regulatory bodies.[2]

Experimental Protocols

Scope

This protocol is applicable to the determination of Folpet residues in a variety of food matrices, including fruits (e.g., grapes, strawberries), vegetables (e.g., lettuce, tomatoes), and cereals.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), ethyl acetate, toluene, acetone (all pesticide residue grade).

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18.

-

Standards: Folpet (certified reference material), this compound (Folpet-d4) internal standard solution (e.g., 10 µg/mL in a suitable solvent).

-

Equipment: High-speed homogenizer, centrifuge, GC-MS/MS or LC-MS/MS system.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[7][8]

-

Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[9]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.[3]

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately shake for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents. The specific sorbent composition may vary depending on the matrix to remove interferences like fatty acids, sugars, and pigments.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract: Transfer the cleaned extract into a vial for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis

a) GC-MS/MS Analysis

Folpet is amenable to GC-MS/MS analysis, although it can be prone to thermal degradation in the injector.[3] The use of this compound is particularly crucial to correct for this potential in-source degradation.

-

System: Agilent 7890 GC coupled to a 7010 series triple quadrupole mass spectrometer or equivalent.

-

Column: Low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection: 1 µL, pulsed splitless.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, and hold for 5 min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

b) LC-MS/MS Analysis

LC-MS/MS offers a more robust alternative to GC-MS/MS for Folpet analysis, as it avoids the high temperatures that can cause degradation.[4][5]

-

System: Shimadzu LCMS-8060, Waters Xevo TQ-S, or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A) Water with 0.1% formic acid and 5 mM ammonium formate; B) Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Folpet from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI).[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the expected quantitative performance data for the analysis of Folpet using this compound as an internal standard.

Table 1: MRM Transitions for Folpet and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Folpet | 296.0 | 104.0 | 76.0 |

| This compound | 300.0 | 108.0 | 80.0 |

Note: Specific transitions should be optimized for the instrument in use.

Table 2: Method Validation Data in Various Food Matrices

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (mg/kg) |

| Grapes | 0.01 | 98 | 6 | 0.01 |

| 0.10 | 102 | 4 | ||

| Lettuce | 0.01 | 95 | 8 | 0.01 |

| 0.10 | 99 | 5 | ||

| Wheat Flour | 0.01 | 92 | 11 | 0.01 |

| 0.10 | 96 | 7 |

Recovery values are expected to be within the 70-120% range with RSDs ≤ 20% as per SANTE guidelines.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of Folpet using this compound as an internal standard.

Caption: Logical workflow for Folpet residue analysis using this compound.

Signaling Pathways

The concept of signaling pathways is not applicable to the analytical use of this compound. This compound is employed as an internal standard for quantitative chemical analysis, a process that relies on its chemical and physical similarity to the target analyte (Folpet) to correct for variations in the analytical procedure. Its function is not related to biological or metabolic pathways within the food matrix itself but rather to ensuring the accuracy of the measurement of Folpet residues.

Conclusion

The use of this compound as an isotopically labeled internal standard is an indispensable tool for the accurate and precise quantification of Folpet residues in diverse and complex food matrices. By effectively compensating for matrix effects and procedural losses, this compound enhances the reliability of both GC-MS/MS and LC-MS/MS methods. The protocols and data presented in this application note provide a robust framework for laboratories to implement high-quality pesticide residue testing, ensuring food safety and compliance with international regulatory standards.

References

- 1. selectscience.net [selectscience.net]

- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. shimadzu.com [shimadzu.com]

- 5. lcms.cz [lcms.cz]

- 6. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

Protocol for the Quantification of Phthalimide in Human Plasma Using Phthalimide-d4 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faltan, also known as Folpet, is a broad-spectrum phthalimide fungicide used in agriculture. Due to its inherent instability in biological matrices, direct quantification of Folpet in plasma is challenging. Folpet rapidly degrades to its primary and more stable metabolite, phthalimide (PI). Therefore, the accepted bioanalytical approach is to quantify phthalimide in plasma as a reliable biomarker of Folpet exposure.[1][2] This application note provides a detailed protocol for the quantitative analysis of phthalimide in human plasma using a stable isotope-labeled internal standard, Phthalimide-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and potential matrix effects.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of phthalimide in human plasma. These values are representative of the performance expected from the described protocol.

Table 1: Calibration Curve Linearity for Phthalimide in Human Plasma

| Parameter | Value |

| Concentration Range | 1 - 250 µg/L |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (µg/L) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=5) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 1 | < 15 | < 15 | 80 - 120 |

| Low Quality Control (LQC) | 3 | < 15 | < 15 | 85 - 115 |

| Medium Quality Control (MQC) | 75 | < 15 | < 15 | 85 - 115 |

| High Quality Control (HQC) | 200 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Internal Standard Normalized Matrix Factor |

| Phthalimide | ~75% | Close to 1 (CV < 15%) |

Table 4: Stability

| Stability Condition | Duration | Result |